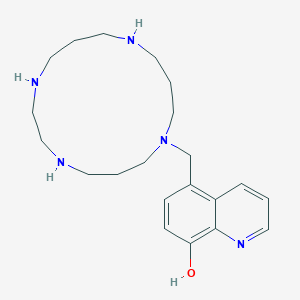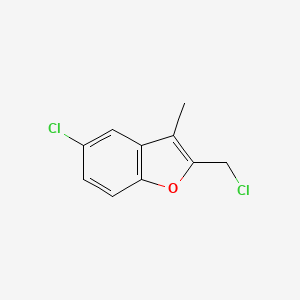
5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-3-methylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of chlorine atoms at the 5 and 2 positions, a chloromethyl group at the 2 position, and a methyl group at the 3 position of the benzofuran ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the chlorination of 3-methylbenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of chloromethylation reactions, where 3-methylbenzofuran is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction introduces the chloromethyl group at the 2 position of the benzofuran ring.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove chlorine atoms or to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used for oxidation reactions. These reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran, while oxidation with potassium permanganate can introduce a carboxyl group.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-methylbenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzofuran: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-3-methylbenzofuran: Lacks the chlorine atom at the 5 position, affecting its reactivity and biological activity.
3-Methylbenzofuran: Lacks both chlorine atoms and the chloromethyl group, making it less versatile in synthetic applications.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylbenzofuran is unique due to the presence of both chlorine atoms and the chloromethyl group This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications
Properties
CAS No. |
63639-68-9 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H8Cl2O/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,5H2,1H3 |
InChI Key |
GDLZICRBESEGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


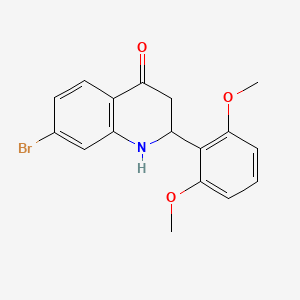
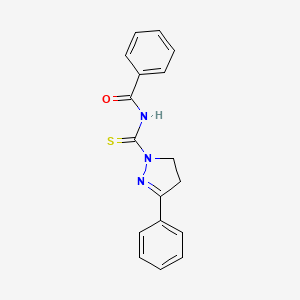
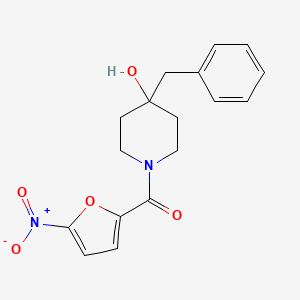

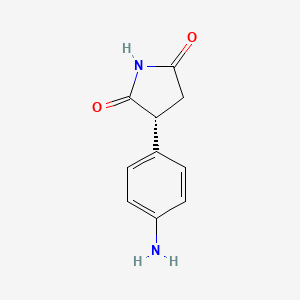
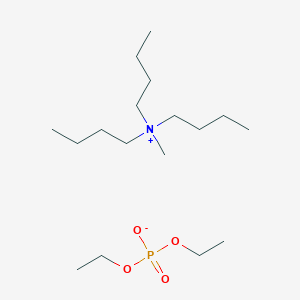
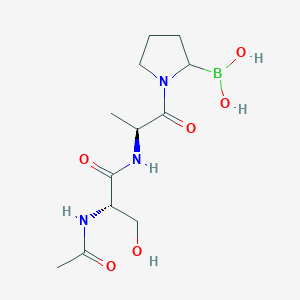
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
